Cas no 1356953-69-9 (1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine)

1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine is a heterocyclic amine compound featuring a pyrazole core substituted with a 1-methylpyrrolidin-3-yl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both pyrazole and pyrrolidine moieties enhances its versatility as a building block in medicinal chemistry, particularly for designing kinase inhibitors or other biologically active molecules. The amine functionality at the 4-position allows for further derivatization, enabling the synthesis of targeted compounds. Its well-defined molecular architecture and stability under standard conditions make it a reliable intermediate for research and development purposes. The compound is typically handled under inert conditions to preserve its integrity.
1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine structure
1356953-69-9 structure
Product Name:1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine
CAS No:1356953-69-9
MF:C8H14N4
MW:166.223560810089
MDL:MFCD24645707
CID:2111161
Update Time:2025-10-05

1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-methyl-3-pyrrolidinyl)-1H-Pyrazol-4-amine
    • 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine
    • 1H-Pyrazol-4-amine, 1-(1-methyl-3-pyrrolidinyl)-
    • QQDVZDGMTMHVPZ-UHFFFAOYSA-N
    • 1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine
    • MDL: MFCD24645707
    • Inchi: 1S/C8H14N4/c1-11-3-2-8(6-11)12-5-7(9)4-10-12/h4-5,8H,2-3,6,9H2,1H3
    • InChI Key: QQDVZDGMTMHVPZ-UHFFFAOYSA-N
    • SMILES: N1(C)CCC(C1)N1C=C(C=N1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Topological Polar Surface Area: 47.1

1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine Pricemore >>

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Additional information on 1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (CAS No. 1356953-69-9): A Comprehensive Overview

1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine, identified by the CAS registry number 1356953-69-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of pyrazole, a five-membered aromatic heterocycle, which has been extensively studied for its potential applications in drug discovery and materials science. The structure of 1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine consists of a pyrazole ring substituted at the 4-position with an amine group and at the 1-position with a 1-methylpyrrolidine moiety, which adds complexity and functional diversity to the molecule.

The synthesis of 1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine involves a multi-step process that typically begins with the preparation of the pyrazole core. This is often achieved through the condensation of amines with carbonyl compounds, followed by subsequent substitution reactions to introduce the 1-methylpyrrolidine group. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds, reducing the overall environmental footprint while maintaining high yields.

One of the most promising applications of CAS No. 1356953-69-9 lies in its potential as a lead compound in drug discovery. Pyrazole derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, studies have shown that 1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine exhibits moderate inhibitory activity against certain kinases, making it a candidate for further optimization in anti-cancer drug development. Additionally, its structural flexibility allows for easy modification, enabling researchers to explore diverse chemical space and identify novel bioactive compounds.

Recent research has also highlighted the importance of understanding the pharmacokinetic properties of CAS No. 1356953-69-9. In vitro studies have demonstrated that this compound has reasonable solubility and permeability, which are critical factors for its potential oral bioavailability. However, further investigations are required to evaluate its stability in biological systems and its ability to cross cellular membranes effectively.

In terms of environmental impact, there is growing concern about the persistence and toxicity of synthetic organic compounds like CAS No. 1356953-69-9. To address this, researchers have employed computational models to predict its environmental fate and toxicity profile. These models suggest that the compound has moderate biodegradability under aerobic conditions but may pose risks to aquatic organisms if released into water systems. As such, responsible handling and disposal practices are essential to minimize its ecological footprint.

From a synthetic chemistry perspective, CAS No. 1356953_69_9 serves as a valuable building block for constructing more complex molecules with enhanced functionality. Its unique combination of electron-donating and electron-withdrawing groups makes it an ideal substrate for various post-synthetic modifications, such as Suzuki coupling or nucleophilic aromatic substitution reactions. These reactions can be used to introduce additional functional groups or to create libraries of analogs for high-throughput screening.

The study of CAS No. 1356953_69_9 also contributes to our understanding of heterocyclic chemistry and its role in modern drug design. Pyrazole derivatives like this compound are often used as scaffolds due to their ability to form hydrogen bonds, participate in π–π interactions, and accommodate diverse substituents. By leveraging these properties, chemists can design molecules with improved selectivity and potency against specific biological targets.

In conclusion, CAS No. 1356953_69_9, or 1-(1-Methylpyrrolidin_3_yl)_pyrazol_4_amine, represents an intriguing compound with multifaceted applications in organic synthesis and pharmacology. Its structural features make it a versatile tool for exploring new chemical entities with potential therapeutic value while raising important considerations regarding its environmental impact and safety profile.

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